molecular formula C6H16N2 B12441901 (1-Aminobutan-2-YL)(ethyl)amine

(1-Aminobutan-2-YL)(ethyl)amine

Cat. No.: B12441901
M. Wt: 116.20 g/mol
InChI Key: TZGWVMCBTLZVCS-UHFFFAOYSA-N
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Description

(1-Aminobutan-2-yl)(ethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butyl group and an ethyl group attached to the nitrogen atom, making it a secondary amine. Amines are widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminobutan-2-yl)(ethyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution of haloalkanes. In this method, a primary amine, such as ethylamine, reacts with a haloalkane, such as 1-bromobutane, under basic conditions to form the desired secondary amine. The reaction typically requires a large excess of the primary amine to ensure the formation of the secondary amine as the major product .

Another method involves the reductive amination of ketones or aldehydes. In this process, a ketone or aldehyde reacts with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the secondary amine. This method is advantageous because it allows for the selective formation of the secondary amine without over-alkylation .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow processes. These processes utilize packed bed reactors filled with immobilized enzymes, such as amine dehydrogenases, to catalyze the reductive amination of ketones or aldehydes. This method offers several advantages, including high conversion rates, reduced waste, and lower production costs .

Chemical Reactions Analysis

Types of Reactions

(1-Aminobutan-2-yl)(ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1-Aminobutan-2-yl)(ethyl)amine involves its interaction with various molecular targets and pathways. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination of ketones or aldehydes. The enzyme binds to the amine and facilitates the transfer of a hydride ion from a reducing agent, such as NADH, to the carbonyl group of the substrate, forming the secondary amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Aminobutan-2-yl)(ethyl)amine is unique due to its specific structure, which includes both a butyl group and an ethyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

2-N-ethylbutane-1,2-diamine

InChI

InChI=1S/C6H16N2/c1-3-6(5-7)8-4-2/h6,8H,3-5,7H2,1-2H3

InChI Key

TZGWVMCBTLZVCS-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)NCC

Origin of Product

United States

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